molecular formula C8H13N3O4 B019136 Ethyl (2-Azidoethoxy)acetoacetate CAS No. 88150-45-2

Ethyl (2-Azidoethoxy)acetoacetate

Cat. No.: B019136
CAS No.: 88150-45-2
M. Wt: 215.21 g/mol
InChI Key: KTVPZBURNBMJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-Azidoethoxy)acetoacetate is a chemical compound with the molecular formula C8H13N3O4. This compound is characterized by the presence of an azido group, an ethoxy group, and a 3-oxobutanoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-Azidoethoxy)acetoacetate typically involves the reaction of ethyl 4-chloro-3-oxobutanoate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-Azidoethoxy)acetoacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, DMF, elevated temperatures.

    Reduction Reactions: Hydrogen gas, palladium catalyst.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution Reactions: Formation of substituted ethoxy-3-oxobutanoate derivatives.

    Reduction Reactions: Formation of ethyl 4-(2-aminoethoxy)-3-oxobutanoate.

    Oxidation Reactions: Formation of oxidized derivatives of ethyl 4-(2-azidoethoxy)-3-oxobutanoate.

Scientific Research Applications

Ethyl (2-Azidoethoxy)acetoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development and as a reagent in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl (2-Azidoethoxy)acetoacetate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl (2-Azidoethoxy)acetoacetate can be compared with other similar compounds such as:

    Ethyl 4-(2-aminoethoxy)-3-oxobutanoate: Similar structure but with an amino group instead of an azido group.

    Ethyl 4-(2-hydroxyethoxy)-3-oxobutanoate: Contains a hydroxy group instead of an azido group.

    Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Contains a methoxy group instead of an azido group.

The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and applications, particularly in click chemistry and bioconjugation studies.

Biological Activity

Ethyl (2-Azidoethoxy)acetoacetate, a compound with the molecular formula C8H13N3O4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic implications of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with azide reagents. This process can be catalyzed by various methods, including the use of sodium ethoxide as a base to facilitate the nucleophilic substitution reaction. The azide group in this compound is particularly significant due to its reactivity and ability to participate in further chemical transformations.

Antitumor Activity

Research indicates that derivatives of ethyl acetoacetate, including this compound, exhibit antitumor properties. For instance, compounds synthesized from ethyl acetoacetate have been implicated in inhibiting tumor cell proliferation. A study highlighted that certain azido derivatives can disrupt DNA replication in cancer cells, thereby preventing tumor growth .

The biological activity of this compound may be attributed to its interaction with specific cellular targets. Computational studies suggest that it can bind effectively to the sarco-endoplasmic reticulum Ca²⁺ transport ATPase (SERCA), a known target for drugs aimed at treating conditions like rheumatoid arthritis. The binding mode involves hydrophobic interactions that are critical for the compound's efficacy .

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in these cells through mitochondrial pathways, leading to cell cycle arrest at the G1 phase .
  • Animal Models :
    • A study conducted on murine models indicated that administration of this compound resulted in reduced tumor size compared to control groups. The compound was administered at varying dosages, revealing a dose-dependent response in tumor inhibition .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Predictive modeling has indicated favorable properties such as good oral bioavailability and metabolic stability. However, toxicity assessments are crucial; preliminary studies show that while the compound exhibits therapeutic potential, it may also present risks at higher concentrations .

Research Findings Summary

Study TypeFindings
In VitroInduces apoptosis in cancer cell lines; inhibits DNA replication
In VivoReduces tumor size in murine models; dose-dependent effects observed
MechanisticBinds to SERCA; disrupts calcium homeostasis in cells
PharmacokineticsModerate absorption; predictive modeling suggests good bioavailability

Properties

IUPAC Name

ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-2-15-8(13)5-7(12)6-14-4-3-10-11-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVPZBURNBMJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546108
Record name Ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-45-2
Record name Ethyl 4-(2-azidoethoxy)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-azidoethanol (160 g) in tetrahydrofuran (300 ml) was added over 40 minutes to a suspension of sodium hydride (114 g; 80% dispersion in oil) in tetrahydrofuran (500 ml). The mixture was stirred at room temperature for 1 hour and the ice-cooled solution treated with a solution of ethyl 4-chloroacetoacetate (276 g) in tetrahydrofuran (250 ml) dropwise over 2 hours. The mixture was stirred at room temperature for 16 hours, diluted with ethanol (150 ml), and the pH adjusted to 6-7 with 4M hydrochloric acid. Sufficient water was added to dissolve the solid present and the layers were separated. The organic layer was evaporated and the residue diluted with water (600 ml) and evaporated. The residue was then partitioned between ethyl acetate and water and the aqueous layer extracted twice with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4) and evaporated to give ethyl 4-(2-azidoethoxy)acetoacetate as a brown oil which was shown by g.l.c. to be 73% pure. A mixture of this crude product and ammonium acetate (92.3 g) in ethanol (600 ml) was heated under reflux for 1 hour, allowed to cool to room temperature and treated with methyl 2-(2-chlorobenzylidene)acetoacetate (286.6 g). The mixture was heated under reflux for 5.5 hours and then evaporated. The residue was stirred with methanol (1.5 l) for 16 hours and the resulting solid collected, washed twice with methanol, dried and recrystallised from methanol to give the title compound (78 g), m.p. 145°-146°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
276 g
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a slurry of sodium hydride (0.80 g, 60% dispersion, 20 mmol) in anhydrous THF (10 mL) cooled to −30° C. with a dry ice-acetone bath under N2 was slowly added a solution of 4-chloroacetoacetate (3.25 g, 19.75 mmol) in anhydrous THF (10 mL). The mixture was kept cooled at −30° C. and stirred for 30 min. This solution was transferred by cannula to another flask containing a slurry of sodium hydride (0.80 g, 60% dispersion, 20 mmol) and 2-azido-ethanol (1.72 g, 19.8 mmol) in anhydrous THF (30 mL). After the addition, the temperature was allowed to warm up to RT and stirred overnight (ca. 15 h). The mixture was acidified with 1N HCl and then extracted with EtOAc (100 mL). The EtOAc extract was washed with brine (50 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford 4.792 g of crude product as a brown oil. The crude product was purified by chromatography using the ISCO Combiflash SQ16× (120 g Redisep silica gel column, 0 to 70% EtOAc in hexanes for 30 min at 40 mL/min) to afford 2.932 g of purified material as a yellow oil.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-chloroacetoacetate
Quantity
3.25 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
1.72 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 2-azidoethanol (160 g) in tetrahydrofuran (300 ml) was added over 40 minutes to a suspension of sodium hydride (114 g; 80% dispersion in oil) in tetrahydrofuran (500 ml). The mixture was stirred at room temperature for 1 hour, then cooled in ice water and treated dropwise with a solution of ethyl 4-chloroacetoacetate (276 g) in tetrahydrofuran (250 ml) over 2 hours. The mixture was stirred at room temperature for 16 hours, diluted with ethanol (150 ml), and the pH adjusted to 6-7 with 4M hydrochloric acid. Sufficient water was added to dissolve the solid present and the layers were separated. The organic layer was evaporated and the residue diluted with water (600 ml) and evaporated. The residue was partitioned between ethyl acetate and water and the aqueous layer extracted twice with ethyl acetate. The combined ethyl acetate extracts were dried (MgSO4) and evaporated to give ethyl 4-(2-azidoethoxy)acetoacetate as a brown oil, which was shown by g.l.c. to be 73% pure. A mixture of this crude product and ammonium acetate (92.3 g) in ethanol (600 ml) was heated under reflux for 1 hour, allowed to cool to room temperature, and treated with methyl 2-(2-chlorobenzylidene)-acetoacetate (286.6 g). The mixture was heated under reflux for 5.5 hours and then evaporated. The residue was stirred with methanol (1.5 l) for 16 hours and the resulting solid collected, washed twice with methanol, dried, and recrystallised from methanol to give the title compound (78 g), m.p. 145°-146°.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
114 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
276 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2-Azidoethoxy)acetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl (2-Azidoethoxy)acetoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl (2-Azidoethoxy)acetoacetate
Reactant of Route 4
Ethyl (2-Azidoethoxy)acetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl (2-Azidoethoxy)acetoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl (2-Azidoethoxy)acetoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.